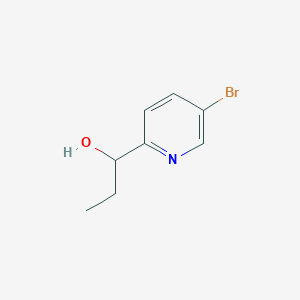

1-(5-Bromopyridin-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVVFDVIZCJRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways of 1 5 Bromopyridin 2 Yl Propan 1 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in 1-(5-Bromopyridin-2-yl)propan-1-ol is a primary site for various chemical modifications, including oxidation, esterification, and etherification.

Oxidation Pathways to Corresponding Carbonyl Derivatives

The oxidation of secondary alcohols is a fundamental transformation that yields ketones. In the case of 1-(5-Bromopyridin-2-yl)propan-1-ol, oxidation leads to the formation of the corresponding ketone, 1-(5-bromopyridin-2-yl)propan-1-one (B2374965). This reaction is typically achieved using a variety of oxidizing agents.

Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as potassium dichromate(VI) (K₂Cr₂O₇) or pyridinium (B92312) chlorochromate (PCC), in an acidic medium. chemguide.co.uksavemyexams.comlibretexts.org The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone. The conditions for these reactions can be controlled to ensure selective oxidation of the alcohol without affecting the bromine atom on the pyridine (B92270) ring. chemguide.co.uk Alternative, milder, and more selective methods, such as the Swern or Dess-Martin periodinane oxidations, can also be employed to achieve high yields of the ketone product under non-acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 1-(5-bromopyridin-2-yl)propan-1-one | Heat |

| Pyridinium Chlorochromate (PCC) | 1-(5-bromopyridin-2-yl)propan-1-one | Dichloromethane (B109758) (DCM), Room Temperature |

| Dess-Martin Periodinane (DMP) | 1-(5-bromopyridin-2-yl)propan-1-one | Dichloromethane (DCM), Room Temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | 1-(5-bromopyridin-2-yl)propan-1-one | Low Temperature (-78 °C to RT) |

This table presents common oxidation reactions for secondary alcohols, which are applicable to 1-(5-Bromopyridin-2-yl)propan-1-ol.

It is important to note that as a secondary alcohol, 1-(5-Bromopyridin-2-yl)propan-1-ol is oxidized to a ketone. Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which does not occur under standard oxidation conditions. chemguide.co.uklibretexts.org

Esterification and Etherification Reactions

The hydroxyl group of 1-(5-Bromopyridin-2-yl)propan-1-ol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a coupling agent. youtube.com For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield 1-(5-bromopyridin-2-yl)propyl acetate (B1210297).

Etherification, the formation of an ether linkage, can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Product | Catalyst/Conditions |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Ester | Base catalyst (e.g., Pyridine) |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Ether | Strong base (e.g., NaH) |

This table provides examples of esterification and etherification reactions applicable to the hydroxyl group of 1-(5-Bromopyridin-2-yl)propan-1-ol.

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is susceptible to a range of substitution reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with Sodium Azide (B81097), Thiols)

The bromine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism.

The reaction with sodium azide (NaN₃) introduces an azido (B1232118) group, forming 5-azido-2-(1-hydroxypropyl)pyridine. This transformation is a valuable method for introducing a nitrogen-containing functional group. nih.govtutorchase.com The azide can then be further transformed, for example, through reduction to an amine or by participating in click chemistry reactions. nih.govmasterorganicchemistry.com

Thiols can also act as nucleophiles to displace the bromine atom, leading to the formation of the corresponding thioether. nih.gov This reaction typically proceeds smoothly in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMAc. nih.gov The reactivity is enhanced by the electron-withdrawing nature of the pyridine ring. nih.gov

| Nucleophile | Product | Typical Conditions |

| Sodium Azide (NaN₃) | 5-azido-2-(1-hydroxypropyl)pyridine | Polar solvent (e.g., DMF, DMSO), Heat |

| Thiol (R-SH) | 5-(alkylthio)-2-(1-hydroxypropyl)pyridine | Base (e.g., K₂CO₃), Solvent (e.g., DMAc) |

This table outlines representative nucleophilic substitution reactions at the bromine-substituted position.

Elucidation of Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura)

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. fishersci.co.uklibretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1-(5-Bromopyridin-2-yl)propan-1-ol, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

This methodology provides a powerful tool for synthesizing a wide array of biaryl and related structures, where a new aryl or vinyl group replaces the bromine atom. mdpi-res.com

| Reaction | Coupling Partner | Catalyst | Base | Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂, etc. | K₂CO₃, Cs₂CO₃, etc. | 1-(5-Arylpyridin-2-yl)propan-1-ol |

This table details the components of a typical Suzuki-Miyaura cross-coupling reaction involving the subject compound.

Investigation of Radical Reaction Pathways

While ionic pathways like nucleophilic substitution and cross-coupling are predominant, the C-Br bond can also participate in radical reactions. These pathways can be initiated by radical initiators (e.g., AIBN) or photochemically. For instance, in the presence of a suitable hydrogen atom donor, a radical-mediated hydrodehalogenation could occur, replacing the bromine atom with a hydrogen atom. However, specific studies detailing the radical reaction pathways for 1-(5-Bromopyridin-2-yl)propan-1-ol are less common compared to its ionic reaction chemistry. The investigation into such pathways remains an area of interest for synthetic chemists looking to explore alternative disconnection strategies.

Reaction Kinetics and Transition State Analysis

The rate-determining step is the nucleophilic attack of the carbanionic carbon of the ethylmagnesium bromide on the electrophilic carbonyl carbon of 5-bromopyridine-2-carboxaldehyde. The transition state for this step involves the formation of a new carbon-carbon bond and the partial breaking of the carbonyl pi bond. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction if a chiral center is formed.

Table 1: Postulated Kinetic Parameters for the Formation of 1-(5-Bromopyridin-2-yl)propan-1-ol

| Parameter | Postulated Value Range | Description |

| Rate Law | Rate = k[Aldehyde][Grignard Reagent] | The reaction rate is dependent on the concentration of both the 5-bromopyridine-2-carboxaldehyde and the ethylmagnesium bromide. |

| Activation Energy (Ea) | 10 - 20 kcal/mol | The energy barrier that must be overcome for the reaction to occur. This is a typical range for Grignard reactions with aldehydes. |

| Pre-exponential Factor (A) | 10⁸ - 10¹⁰ s⁻¹ | Reflects the frequency of collisions between reactant molecules with the correct orientation. |

Note: The values in this table are hypothetical and based on typical values for similar Grignard reactions, as specific experimental data for 1-(5-bromopyridin-2-yl)propan-1-ol formation is not available.

The transition state is a highly transient species and cannot be isolated. However, its structure and energy can be modeled using computational methods, providing insight into the reaction's feasibility and selectivity. youtube.com

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanistic details of reactions involving molecules like 1-(5-bromopyridin-2-yl)propan-1-ol. arxiv.org DFT calculations can be employed to model the reaction pathway, identify transition states, and calculate thermodynamic and kinetic parameters. youtube.com

A plausible reaction mechanism for the formation of 1-(5-bromopyridin-2-yl)propan-1-ol via a Grignard reaction involves the following steps, which can be computationally modeled:

Formation of the Grignard Reagent-Aldehyde Complex: The Lewis acidic magnesium atom of the ethylmagnesium bromide coordinates to the carbonyl oxygen of 5-bromopyridine-2-carboxaldehyde. This initial complexation polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Addition (Transition State): The ethyl group is transferred from the magnesium to the carbonyl carbon through a cyclic transition state. This is the key bond-forming step. Computational analysis of similar systems suggests a four-centered or six-centered transition state, depending on the solvent and the nature of the Grignard reagent.

Formation of the Alkoxide Salt: This step results in the formation of a magnesium alkoxide salt of 1-(5-bromopyridin-2-yl)propan-1-ol.

Protonolysis: Subsequent workup with an acidic solution protonates the alkoxide to yield the final alcohol product, 1-(5-bromopyridin-2-yl)propan-1-ol.

Table 2: Computationally Derived Parameters for Key Species in the Formation of 1-(5-Bromopyridin-2-yl)propan-1-ol

| Species | Calculated Parameter | Value (Illustrative) | Significance |

| 5-Bromopyridine-2-carboxaldehyde | C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond in the reactant aldehyde. |

| Transition State | C-C Forming Bond Distance | ~2.2 Å | The distance between the nucleophilic ethyl carbon and the electrophilic carbonyl carbon in the transition state. |

| Transition State | C=O Bond Length | ~1.35 Å | The elongated carbonyl bond in the transition state, indicating the breaking of the pi bond. |

| 1-(5-Bromopyridin-2-yl)propan-1-ol (Alkoxide) | C-O Bond Length | ~1.43 Å | The length of the newly formed single bond between the carbon and oxygen after the addition. |

Note: The bond lengths are illustrative and represent typical values obtained from DFT calculations for similar reactions.

Furthermore, computational studies can explore alternative reaction pathways. For instance, a single electron transfer (SET) mechanism from the Grignard reagent to the bromopyridine moiety has been proposed for similar reactions, especially under photochemical conditions. organic-chemistry.org DFT calculations can help determine the energetic feasibility of such radical-based pathways compared to the more conventional polar nucleophilic addition.

Derivatization and Advanced Functionalization Strategies for 1 5 Bromopyridin 2 Yl Propan 1 Ol

Synthesis of Amino-Propan-1-ol Derivatives (e.g., 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol)

The introduction of an amino group into the propan-1-ol side chain of 1-(5-bromopyridin-2-yl)propan-1-ol can be achieved through a multi-step synthetic sequence. A plausible and efficient route involves the initial oxidation of the secondary alcohol to the corresponding ketone, followed by a reductive amination process.

Step 1: Oxidation to 1-(5-Bromopyridin-2-yl)propan-1-one (B2374965)

The synthesis of the key intermediate, 1-(5-bromopyridin-2-yl)propan-1-one, can be accomplished by the oxidation of 1-(5-bromopyridin-2-yl)propan-1-ol. A variety of mild oxidizing agents can be employed for this transformation to minimize over-oxidation or side reactions involving the pyridine (B92270) ring.

| Oxidizing Agent | Typical Reaction Conditions | Advantages |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758) (DCM), Room Temperature | Mild and selective for primary and secondary alcohols. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature | High efficiency and broad functional group tolerance. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, Low Temperature (-78 °C) | Avoids the use of heavy metals. |

Step 2: Reductive Amination

With the ketone in hand, the amino functionality can be introduced via reductive amination. This method proceeds through the in-situ formation of an imine or enamine, which is then reduced to the desired amine. To synthesize 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol, a protected amino group is typically used, which is deprotected in a final step.

A common strategy involves the use of a protected amino-aldehyde or amino-ketone equivalent in a reaction with a suitable organometallic reagent derived from 5-bromo-2-halopyridine, followed by reduction. Alternatively, a more direct approach from 1-(5-bromopyridin-2-yl)propan-1-one can be envisioned using an appropriate aminating agent followed by reduction. For instance, a reaction with a protected hydroxylamine, followed by reduction of the resulting oxime, would yield the amino-propan-1-ol derivative.

A proposed synthetic route is outlined below:

Reaction with N-Boc-aminoacetaldehyde: The ketone, 1-(5-bromopyridin-2-yl)propan-1-one, can be reacted with N-Boc-aminoacetaldehyde in the presence of a base to form an α,β-unsaturated enone.

Reduction of the Enone and Ketone: The resulting intermediate can then be subjected to a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which can reduce both the carbon-carbon double bond and the ketone to a hydroxyl group.

Deprotection: The final step would involve the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol.

Introduction of Diverse Functional Groups via Selective Transformations

The structure of 1-(5-bromopyridin-2-yl)propan-1-ol allows for the selective introduction of a wide array of functional groups. The bromine atom at the 5-position of the pyridine ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This is a powerful method for forming carbon-carbon bonds. By reacting 1-(5-bromopyridin-2-yl)propan-1-ol with various boronic acids or boronic esters in the presence of a palladium catalyst and a base, a diverse range of aryl, heteroaryl, or alkyl groups can be introduced at the 5-position of the pyridine ring. The reaction conditions can be tuned to be mild enough to preserve the secondary alcohol functionality. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It allows for the coupling of 1-(5-bromopyridin-2-yl)propan-1-ol with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This provides a direct route to a diverse library of 5-amino-substituted pyridine derivatives.

Goldberg Reaction: A copper-catalyzed N-arylation reaction, the Goldberg reaction, offers an alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, particularly with amides and other less nucleophilic nitrogen sources. mdpi.com

Sonogashira Coupling: This palladium/copper-catalyzed reaction facilitates the formation of carbon-carbon triple bonds by coupling the bromopyridine with terminal alkynes. The resulting alkynyl-substituted pyridines are valuable intermediates for further transformations.

Table of Selective Transformations:

| Reaction | Reagents | Functional Group Introduced |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl, Vinyl |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Primary/Secondary Amino |

| Goldberg Reaction | R-NH₂, Cu catalyst, Base | Amino, Amido |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Aryl, Heteroaryl, Vinyl, Alkyl |

| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl |

Post-Synthetic Diversification of Complex Molecular Architectures

Once a more complex molecular architecture has been synthesized from 1-(5-bromopyridin-2-yl)propan-1-ol, further diversification can be achieved through post-synthetic modifications. This strategy is particularly valuable in the construction of chemical libraries for drug discovery or materials science.

A key strategy involves the use of "placeholder" functional groups that are introduced in an early synthetic step and then transformed in a later stage. For example, an alkyne introduced via a Sonogashira coupling can undergo a variety of subsequent reactions:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles, which are stable and can mimic a peptide bond.

Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.

Mannich Reaction: The terminal alkyne can react with an aldehyde and an amine to form a propargylamine.

Another advanced strategy involves the use of a functional group that can be cleaved or transformed under specific conditions. For instance, a silyl (B83357) group can be introduced and later removed or converted to a hydroxyl group through oxidation. Boronic esters can also serve as temporary functional groups that can be replaced with other moieties in a controlled manner. acs.org

The synthesis of a complex library of compounds can be envisioned starting from a common intermediate derived from 1-(5-bromopyridin-2-yl)propan-1-ol. For example, a Suzuki-Miyaura coupling could be used to introduce a variety of aryl groups at the 5-position. Each of these new derivatives could then be subjected to a set of reactions targeting the secondary alcohol, such as oxidation followed by reductive amination, to create a diverse matrix of final products.

Spectroscopic Characterization and Structural Elucidation of 1 5 Bromopyridin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of 1-(5-Bromopyridin-2-yl)propan-1-ol can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(5-Bromopyridin-2-yl)propan-1-ol provides information about the different types of protons and their neighboring environments. In a typical spectrum, distinct signals would be observed for the aromatic protons on the pyridine (B92270) ring, the methine proton (CH-OH), the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃). The splitting of these signals, governed by the n+1 rule, reveals the number of adjacent protons, helping to piece together the connectivity of the molecule. For instance, the signal for the methine proton would likely appear as a triplet due to coupling with the adjacent methylene group. docbrown.infodocbrown.info The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other. The addition of D₂O can be used to identify the hydroxyl proton, as it will exchange with deuterium, causing its signal to disappear from the spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 1-(5-Bromopyridin-2-yl)propan-1-ol, one would expect to see distinct signals for each of the eight carbon atoms, unless there is accidental overlap. docbrown.info The chemical shifts of these signals are influenced by the electronegativity of neighboring atoms. The carbon attached to the bromine atom (C-Br) and the carbon attached to the hydroxyl group (C-OH) would have characteristic chemical shifts. The positions of the carbon signals in the pyridine ring are also diagnostic. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(5-Bromopyridin-2-yl)propan-1-ol This table presents predicted data based on typical chemical shift values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridyl-H (ortho to Br) | ~8.5 | - |

| Pyridyl-H (meta to Br) | ~7.8 | - |

| Pyridyl-H (ortho to CH(OH)) | ~7.4 | - |

| CH(OH) | ~4.8 (triplet) | ~70 |

| OH | Variable (broad singlet) | - |

| CH₂ | ~1.8 (sextet) | ~30 |

| CH₃ | ~0.9 (triplet) | ~10 |

| Pyridyl-C (C-Br) | - | ~120 |

| Pyridyl-C (C-CH(OH)) | - | ~160 |

| Other Pyridyl-C | - | ~125-150 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. pressbooks.pub In the IR spectrum of 1-(5-Bromopyridin-2-yl)propan-1-ol, a broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the alkyl and aromatic portions of the molecule would appear around 2850-3100 cm⁻¹. masterorganicchemistry.com The C-O stretching vibration of the alcohol would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for 1-(5-Bromopyridin-2-yl)propan-1-ol

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1000-1200 | Strong |

| C-Br | Stretching | 500-600 | Medium to Strong |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Aromatic systems like the pyridine ring in 1-(5-Bromopyridin-2-yl)propan-1-ol exhibit characteristic absorptions in the UV region. These absorptions are due to π → π* and n → π* transitions. youtube.com The presence of the bromine atom and the hydroxyl group can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. savemyexams.com In the mass spectrum of 1-(5-Bromopyridin-2-yl)propan-1-ol, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (216.07 g/mol for C₈H₁₀BrNO). nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, a characteristic M+2 peak of similar intensity to the M⁺ peak would be expected. savemyexams.com

The fragmentation pattern provides clues about the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. pages.dev For 1-(5-Bromopyridin-2-yl)propan-1-ol, alpha-cleavage could lead to the loss of an ethyl radical to form a fragment with m/z corresponding to [M-29]⁺, or the loss of the bromopyridyl radical. miamioh.edu

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 1-(5-Bromopyridin-2-yl)propan-1-ol is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.netnih.gov This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. springernature.com The two enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification. neliti.com This is particularly important in pharmaceutical contexts where the two enantiomers of a drug can have different pharmacological activities. researchgate.net

Computational Chemistry and Theoretical Studies of 1 5 Bromopyridin 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. These calculations are instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For 1-(5-Bromopyridin-2-yl)propan-1-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms in space. The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for 1-(5-Bromopyridin-2-yl)propan-1-ol (Illustrative) Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific experimental or calculated data for this molecule is not readily available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-O | 1.43 Å | |

| C-N (pyridine) | 1.34 Å | |

| Bond Angle | C-C-O | 109.5° |

| C-N-C (pyridine) | 117.0° |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them.

Table 2: Illustrative NBO Analysis Results for 1-(5-Bromopyridin-2-yl)propan-1-ol Note: This table presents hypothetical data to illustrate the type of information gained from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) (pyridine ring) | ~20-30 |

| LP(1) O | σ*(C-H) (propanol chain) | ~2-5 |

Frontier Molecular Orbital Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For 1-(5-Bromopyridin-2-yl)propan-1-ol, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO is likely to be distributed over the electron-deficient pyridine ring, particularly the carbon atoms bonded to the electronegative nitrogen and bromine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of these orbitals provides insights into the most probable sites for electrophilic and nucleophilic attack. Studies on similar pyridine derivatives have shown that FMO analysis is a reliable tool for predicting their chemical behavior. ijcce.ac.irmdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies for 1-(5-Bromopyridin-2-yl)propan-1-ol (Illustrative) Note: The following values are representative and would be determined by quantum chemical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For 1-(5-Bromopyridin-2-yl)propan-1-ol, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Regions of positive potential would likely be found around the hydrogen atom of the hydroxyl group and the carbon atoms of the pyridine ring, particularly those adjacent to the electronegative nitrogen and bromine atoms. This visual representation provides a clear and intuitive guide to the molecule's reactivity.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, the most stable conformers (local minima) and the energy barriers between them (transition states) can be identified.

For 1-(5-Bromopyridin-2-yl)propan-1-ol, the primary focus of a conformational analysis would be the rotation around the C-C bond connecting the pyridine ring to the propanol (B110389) side chain and the C-O bond of the alcohol. Computational models suggest that the propanol group likely adopts a staggered conformation to minimize steric hindrance. vulcanchem.com The relative energies of different conformers, such as gauche and anti-arrangements of the hydroxyl group relative to the pyridine ring, would be calculated to determine their populations at a given temperature. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen could potentially stabilize certain conformations.

Theoretical Spectroscopic Predictions and Validation against Experimental Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies and intensities of 1-(5-Bromopyridin-2-yl)propan-1-ol, which correspond to the peaks in its IR and Raman spectra. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental values to aid in the assignment of signals to specific atoms in the molecule. While specific experimental spectra for this compound are not widely published, the comparison of theoretical predictions with experimental data for related molecules has proven to be a powerful tool for structural elucidation. For instance, DFT has been used to accurately predict the vibrational spectra of other bromopyridine derivatives.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table is a hypothetical example of how theoretical and experimental data would be compared. Actual experimental data is required for a real comparison.

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | Not available |

| ¹H NMR Chemical Shift (CH-OH) | ~4.8 ppm | Not available |

Applications of 1 5 Bromopyridin 2 Yl Propan 1 Ol As a Key Synthetic Building Block

Role in the Synthesis of Substituted Pyridine (B92270) Systems for Advanced Organic Synthesis

The inherent reactivity of the bromopyridine scaffold within 1-(5-Bromopyridin-2-yl)propan-1-ol allows it to serve as a versatile platform for the synthesis of a wide array of substituted pyridine derivatives. The bromine atom at the 5-position is a key functional handle that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming methodologies enable the introduction of diverse substituents, including alkyl, aryl, and amino groups, onto the pyridine ring.

Furthermore, the secondary alcohol of the propan-1-ol side chain can be modified through various transformations. Oxidation can convert it to the corresponding ketone, 1-(5-bromopyridin-2-yl)propan-1-one (B2374965), providing a different reactive site for further functionalization. Alternatively, the hydroxyl group can be derivatized to form ethers or esters, or it can be replaced with other functional groups through nucleophilic substitution reactions. This dual reactivity at both the pyridine ring and the side chain makes 1-(5-Bromopyridin-2-yl)propan-1-ol a valuable starting material for creating a library of polysubstituted pyridines with tailored electronic and steric properties for advanced applications in materials science and medicinal chemistry.

Intermediate in the Preparation of Complex Heterocyclic Compounds

The structural framework of 1-(5-Bromopyridin-2-yl)propan-1-ol serves as a foundational element for the construction of more elaborate heterocyclic systems. The existing pyridine ring can be a part of a larger, fused heterocyclic structure. For instance, the bromo and propanol (B110389) functionalities can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic systems containing the pyridine nucleus.

This compound is a valuable precursor for creating complex molecules that may serve as pharmacophores or ligands with specific biological targets. vulcanchem.com The ability to build upon its existing structure allows for the systematic development of novel heterocyclic entities with potential applications in drug discovery and development.

Utilization in the Development of Agrochemicals and Dyes

While specific examples of the direct use of 1-(5-Bromopyridin-2-yl)propan-1-ol in commercial agrochemicals and dyes are not extensively documented, the structural motifs present in the molecule are relevant to these fields. Pyridine-based compounds are a well-established class of herbicides, insecticides, and fungicides. The bromo substituent, in particular, is a common feature in many active agrochemical ingredients, often contributing to their biological efficacy. The propan-1-ol side chain offers a site for modification to fine-tune the solubility, stability, and target-binding properties of potential agrochemical candidates.

Similarly, in the realm of dyes, the substituted pyridine core can act as a chromophore. The electronic properties of the molecule, influenced by the electron-withdrawing bromine atom, can be further modulated by derivatization at the alcohol group to create compounds with specific light-absorbing properties. The synthesis of novel dye molecules from this precursor could lead to the development of new materials for applications in textiles, imaging, and electronics.

Contribution to the Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. 1-(5-Bromopyridin-2-yl)propan-1-ol is an excellent starting point for the synthesis of a series of analogs for such studies. vulcanchem.com

The two primary sites of modification, the bromine atom and the hydroxyl group, allow for systematic structural variations. For example, the bromine can be replaced with a variety of other functional groups to probe the effect of electronics and sterics at that position. The chiral center at the propan-1-ol side chain allows for the synthesis and evaluation of individual enantiomers, which often exhibit different biological activities.

Structurally related bromopyridine derivatives have been identified as potential kinase inhibitors, a class of drugs with significant applications in oncology. vulcanchem.com Furthermore, amino-alcohol analogs have shown antimicrobial activity, particularly against Gram-positive bacteria, which is often attributed to their ability to disrupt bacterial cell membranes. vulcanchem.com By synthesizing and testing a range of analogs derived from 1-(5-Bromopyridin-2-yl)propan-1-ol, researchers can elucidate the key structural features required for a desired biological effect, paving the way for the design of more potent and selective therapeutic agents.

| Potential Analog Class | Synthetic Modification | Potential Biological Activity Investigated |

| Amino-alcohol derivatives | Replacement of the bromine or modification of the hydroxyl group to an amino group. | Antimicrobial (Gram-positive bacteria) |

| Kinase inhibitor analogs | Modification of the pyridine and propanol moieties to fit kinase active sites. | Anticancer |

| CNS-active agent analogs | Derivatization to enhance blood-brain barrier penetration. | Neurological disorders |

Future Directions and Emerging Research Areas Pertaining to 1 5 Bromopyridin 2 Yl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. Future research on 1-(5-Bromopyridin-2-yl)propan-1-ol will likely focus on developing environmentally benign and efficient synthetic methodologies. A promising area of exploration is the use of multicomponent reactions (MCRs). MCRs offer a powerful tool for rapidly assembling complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. mdpi.com The synthesis of biologically active molecules through such approaches has been well-documented, providing a strong precedent for their application to this compound. mdpi.com

Furthermore, the development of catalytic systems that operate under milder conditions, perhaps utilizing earth-abundant metals, would represent a significant advance. Research into flow chemistry processes could also offer a more sustainable and scalable approach to the synthesis of 1-(5-Bromopyridin-2-yl)propan-1-ol and its derivatives, allowing for precise control over reaction parameters and minimizing solvent usage.

Exploration of Chiral Synthesis Strategies for Enantiopure Forms

The presence of a stereocenter in 1-(5-Bromopyridin-2-yl)propan-1-ol means that it exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. nih.gov Therefore, the development of methods for the synthesis of enantiomerically pure forms of this compound is of critical importance.

Future research will likely focus on asymmetric synthesis, which involves the conversion of an achiral starting material into a chiral product. nih.gov This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, asymmetric reduction of a corresponding ketone precursor, 1-(5-bromopyridin-2-yl)propan-1-one (B2374965), using a chiral reducing agent could provide access to either enantiomer of the alcohol. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, which also contain chiral centers, demonstrates the feasibility of such approaches for complex molecules. nih.gov Furthermore, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, could be employed to separate the enantiomers of racemic 1-(5-Bromopyridin-2-yl)propan-1-ol. mdpi.com

Advanced Mechanistic Elucidations through In-situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research should leverage advanced spectroscopic techniques to probe the intimate details of the reactions involved in the synthesis and transformation of 1-(5-Bromopyridin-2-yl)propan-1-ol.

In-situ spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for the identification of transient intermediates and the elucidation of reaction pathways. researchgate.netrsc.orgrsc.org For example, in-situ FTIR has been successfully used to study the mechanism of quinoline (B57606) synthesis from aniline (B41778) and propanol (B110389) over zeolite catalysts, a reaction that shares some structural similarities with the potential synthesis of pyridinyl propanols. researchgate.netrsc.orgrsc.org Time-resolved spectroscopic techniques could further illuminate the kinetics of these reactions, providing a more complete picture of the reaction dynamics.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence is a rapidly growing field with the potential to revolutionize how chemical research is conducted. Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. rjptonline.orgarocjournal.comaimlic.com

For 1-(5-Bromopyridin-2-yl)propan-1-ol, machine learning models could be developed to predict the optimal conditions for its synthesis, such as the best catalyst, solvent, and temperature to maximize yield and selectivity. princeton.edu These models can learn complex, non-linear relationships between reaction parameters and outcomes that may not be apparent from traditional experimental approaches. arocjournal.com By integrating experimental data with machine learning, researchers can accelerate the discovery and development of new and improved synthetic methods. nih.gov

Design of New Catalytic Systems for Selective Functionalization

The bromine atom and the hydroxyl group on 1-(5-Bromopyridin-2-yl)propan-1-ol represent key handles for further chemical modification. The development of novel catalytic systems for the selective functionalization of these groups will be a key area of future research.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the bromine-substituted position of the pyridine (B92270) ring. The design of new ligands for these catalytic systems could lead to improved reactivity and selectivity. Similarly, new catalysts could be developed for the selective oxidation or derivatization of the secondary alcohol, providing access to a wide range of new derivatives with potentially interesting biological or material properties.

Computational-Experimental Synergy in Materials Science Applications

The synergy between computational modeling and experimental work is becoming increasingly important in materials science. Density functional theory (DFT) calculations, for example, can be used to predict the electronic and structural properties of molecules and materials, guiding the design of new compounds with desired functionalities.

In the context of 1-(5-Bromopyridin-2-yl)propan-1-ol, computational studies could be used to explore its potential applications in materials science. For example, its ability to coordinate with metal ions could be investigated for the development of new catalysts or functional materials. The predicted properties could then be validated and refined through experimental synthesis and characterization, creating a powerful feedback loop between theory and experiment.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromopyridin-2-yl)propan-1-ol derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : The compound and its derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiourea derivatives can be prepared by reacting amino precursors with 5-bromo-2-isothiocyanatopyridine under reflux in dichloromethane, achieving yields of 63–85% . Optimization strategies include:

- Temperature Control : Maintaining 40–50°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromopyridine intermediates.

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions .

Table 1 : Representative Synthetic Conditions and Yields

| Derivative | Reaction Type | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Thiourea analogs | Isothiocyanate coupling | 63–85 | DCM, RT, 24 h | |

| Cyclopropane-functionalized | Cyclopropanation | N/A | Trimethylsulfoxonium iodide |

Q. What analytical techniques are critical for characterizing 1-(5-Bromopyridin-2-yl)propan-1-ol and resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR with 2D techniques (HSQC, HMBC) to assign aromatic protons and confirm substitution patterns on the pyridine ring .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to verify molecular weight (e.g., C₁₄H₉BrF₄N₂O₃, MW 409.13) and detect halogen isotopes .

- X-ray Crystallography : Resolve stereochemistry in chiral derivatives (e.g., R-configuration in fluorinated analogs) .

Advanced Research Questions

Q. How can substituent effects (e.g., fluorine, nitro groups) on the pyridine ring modulate biological activity or reactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 5-position of pyridine to enhance electrophilicity for nucleophilic attacks. For example, fluorinated analogs (e.g., C₁₄H₉BrF₄N₂O₃) show altered binding affinities in enzyme assays .

- Computational Modeling : Use DFT calculations to predict charge distribution and nucleophilic sites. MD simulations can assess interactions with biological targets (e.g., HIV-1 RT in thiourea derivatives) .

Q. How should researchers address contradictory bioactivity data in bromopyridine derivatives, such as inactivity in antiviral assays?

- Methodological Answer :

- Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based antiviral activity).

- Solubility Optimization : Improve bioavailability by derivatizing with hydrophilic groups (e.g., carboxylic acids, cyclopropane rings) .

- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation pathways .

Q. What strategies enable enantioselective synthesis of chiral 1-(5-Bromopyridin-2-yl)propan-1-ol derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to control stereochemistry during cyclopropanation or hydroxylation .

- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Data Contradiction Analysis

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar bromopyridine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.